BenchChemオンラインストアへようこそ!

tert-butyl N-[rel-(1R,5S,6S)-1-methyl-3-azabicyclo[3.1.0]hexan-6-yl]carbamate

antibacterial quinolone stereochemistry

tert-Butyl N-[rel-(1R,5S,6S)-1-methyl-3-azabicyclo[3.1.0]hexan-6-yl]carbamate (C₁₁H₂₀N₂O₂, MW 212.29) is a Boc-protected, chiral 3-azabicyclo[3.1.0]hexane derivative bearing a quaternary methyl substituent at the bridgehead C-1 position. The 3-azabicyclo[3.1.0]hexane scaffold is recognized as a conformationally rigid, privileged structure in medicinal chemistry, appearing as a key motif in marketed drugs and clinical candidates across antibacterial, CNS, antiviral, and metabolic disease indications.

Molecular Formula C11H20N2O2
Molecular Weight 212.29 g/mol
Cat. No. B14779648
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Nametert-butyl N-[rel-(1R,5S,6S)-1-methyl-3-azabicyclo[3.1.0]hexan-6-yl]carbamate
Molecular FormulaC11H20N2O2
Molecular Weight212.29 g/mol
Structural Identifiers
SMILESCC12CNCC1C2NC(=O)OC(C)(C)C
InChIInChI=1S/C11H20N2O2/c1-10(2,3)15-9(14)13-8-7-5-12-6-11(7,8)4/h7-8,12H,5-6H2,1-4H3,(H,13,14)/t7?,8?,11-/m0/s1
InChIKeyZQIUFRBBBFTUFM-AYVLWNQUSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

tert-Butyl N-[rel-(1R,5S,6S)-1-methyl-3-azabicyclo[3.1.0]hexan-6-yl]carbamate: Stereochemically Defined Bicyclic Intermediate for Drug Discovery


tert-Butyl N-[rel-(1R,5S,6S)-1-methyl-3-azabicyclo[3.1.0]hexan-6-yl]carbamate (C₁₁H₂₀N₂O₂, MW 212.29) is a Boc-protected, chiral 3-azabicyclo[3.1.0]hexane derivative bearing a quaternary methyl substituent at the bridgehead C-1 position. The 3-azabicyclo[3.1.0]hexane scaffold is recognized as a conformationally rigid, privileged structure in medicinal chemistry, appearing as a key motif in marketed drugs and clinical candidates across antibacterial, CNS, antiviral, and metabolic disease indications [1]. The rel-(1R,5S,6S) stereochemistry defines the exo orientation of the 6-amino substituent relative to the cyclopropane ring, a configuration that is critical for downstream biological activity in multiple validated chemotypes [2]. The Boc (tert-butoxycarbonyl) protecting group enables orthogonal synthetic manipulation, while the bridgehead methyl group introduces a quaternary carbon center that cannot be accessed through simple N-alkylation of des-methyl analogs.

Why Generic Substitution of tert-Butyl N-[rel-(1R,5S,6S)-1-methyl-3-azabicyclo[3.1.0]hexan-6-yl]carbamate with Des-Methyl or Alternative Stereoisomer Analogs Is Not Feasible


Attempts to replace this compound with des-methyl analogs (e.g., tert-butyl N-[(1R,5S)-3-azabicyclo[3.1.0]hexan-6-yl]carbamate, CAS 134575-17-0) or alternative stereoisomers introduce fundamentally different molecular properties that propagate through every subsequent synthetic step and biological assay. The bridgehead methyl group at C-1 creates a quaternary carbon center that is absent in the des-methyl series; this single methyl addition has been shown in 3-azabicyclo[3.1.0]hexane opioid ligand programs to produce up to a 35-fold improvement in receptor binding affinity [1]. The rel-(1R,5S,6S) exo-6-amino configuration is not interchangeable with endo (6R) diastereomers—in the trovafloxacin antibacterial series, the 6β-diastereomer exhibits different pharmacological properties from the active 6α-exo isomer [2]. Furthermore, the Boc protecting group cannot be substituted with alternative N-protecting groups (e.g., Cbz, Fmoc) without altering deprotection orthogonality in multi-step sequences where other protecting groups are present.

Quantitative Differentiation Evidence for tert-Butyl N-[rel-(1R,5S,6S)-1-methyl-3-azabicyclo[3.1.0]hexan-6-yl]carbamate vs. Closest Analogs


Stereochemical Identity Defines Biological Activity: Exo-6-Amino Configuration vs. Endo Diastereomer in the Trovafloxacin System

The exo-6-amino configuration (rel-(1R,5S,6S)) is the biologically active stereochemistry in the 3-azabicyclo[3.1.0]hexane class of quinolone antibacterials. In the trovafloxacin development program at Pfizer, the (1α,5α,6α)-6-amino-3-azabicyclo[3.1.0]hexane intermediate (exo configuration) was the essential building block for constructing the active pharmaceutical ingredient. The diastereoselective synthesis of the alternative 6β-endo isomer was separately pursued as a distinct chemical entity—the 6β-diastereomer of trovafloxacin mesylate [1]. The rel-(1R,5S,6S) compound provided here pre-installs the correct exo stereochemistry, eliminating the need for diastereomer separation or chiral resolution steps.

antibacterial quinolone stereochemistry diastereomer

Bridgehead Methyl Group: Documented 'Magic Methyl' Effect in 3-Azabicyclo[3.1.0]hexane Opioid Ligands

The bridgehead methyl substituent at the C-1 position is not an inert structural feature—it occupies a critical lipophilic binding pocket that dramatically modulates target affinity. In a systematic SAR study of 3-azabicyclo[3.1.0]hexane μ-opioid receptor ligands, the addition of a single methyl group at a position analogous to the C-1 bridgehead resulted in a 35-fold improvement in receptor binding affinity [1]. The authors explicitly characterized this as a 'magic methyl' effect. The rel-(1R,5S,6S)-1-methyl substitution pattern of the target compound embeds this pharmacophoric methyl group into a Boc-protected intermediate, enabling its direct incorporation into lead optimization campaigns without additional synthetic steps.

opioid receptor SAR methyl effect binding affinity

Conformational Rigidity of the 3-Azabicyclo[3.1.0]hexane Scaffold Drives Target Selectivity: DPP-IV Inhibitor Case Study

The cyclopropane-fused 3-azabicyclo[3.1.0]hexane scaffold enforces conformational rigidity that is not achievable with monocyclic pyrrolidine or piperidine analogs. This rigidity has been systematically exploited in drug discovery. Sattigeri et al. demonstrated that introduction of conformationally restricted N-(aryl or heteroaryl)-3-azabicyclo[3.1.0]hexane derivatives at the P2 region of 2-cyanopyrrolidine DPP-IV inhibitors yielded potent and selective compounds. The rigid scaffold restricts bond rotation and pre-organizes the pharmacophore into the bioactive conformation, reducing the entropic penalty upon target binding relative to flexible monocyclic amine analogs [1]. The target compound's rel-(1R,5S,6S) exo-6-amino geometry further locks the Boc-protected amine into a defined spatial orientation suitable for downstream elaboration.

DPP-IV conformational restriction selectivity diabetes

Validated Chemical Matter: 3-Azabicyclo[3.1.0]hexane Scaffold in Marketed Drugs and Clinical Candidates Across Multiple Target Classes

The 3-azabicyclo[3.1.0]hexane scaffold is not merely a research curiosity—it is a validated structural motif present in multiple marketed drugs and advanced clinical candidates. Trovafloxacin (Pfizer) incorporates the (1α,5α,6α)-3-azabicyclo[3.1.0]hexane ring system as its antibacterial pharmacophore [1]. Narlaprevir (SCH 900518) uses a 6,6-dimethyl-3-azabicyclo[3.1.0]hexane core as an HCV NS3/4A protease inhibitor with Ki = 6 nM [2]. PF-06835919 (Pfizer, Phase 2) features a 3-azabicyclo[3.1.0]hexane acetic acid moiety as a ketohexokinase inhibitor with IC₅₀ = 8.4 nM (KHK-C) . Amitifadine (DOV-21,947, Phase 3) and bicifadine are 1-aryl-3-azabicyclo[3.1.0]hexane triple reuptake inhibitors with IC₅₀ values of 12–96 nM at SERT, NET, and DAT . Bicifadine inhibits noradrenalin transporter with IC₅₀ = 55 nM . The target compound, as a Boc-protected 1-methyl-6-amino derivative, serves as a direct synthetic entry point to analogs of this privileged chemotype.

marketed drugs clinical candidates privileged scaffold drug discovery

Recommended Procurement and Application Scenarios for tert-Butyl N-[rel-(1R,5S,6S)-1-methyl-3-azabicyclo[3.1.0]hexan-6-yl]carbamate


CNS Drug Discovery: Dopamine D3 Receptor and Triple Reuptake Inhibitor Lead Optimization

The 3-azabicyclo[3.1.0]hexane scaffold has demonstrated high affinity and selectivity for dopamine D3 receptors, with triazolyl-azabicyclo[3.1.0]hexane derivatives reported as potent and selective D3 antagonists [1]. Additionally, 1-aryl-3-azabicyclo[3.1.0]hexanes (amitifadine, bicifadine) are validated triple reuptake inhibitors with brain penetration (B/B > 4 in rats) and oral bioavailability >30% [2]. The Boc-protected 6-amino group of the target compound allows direct coupling to aryl, heteroaryl, or acyl pharmacophores at the exo-6 position, while the bridgehead 1-methyl group provides a quaternary carbon that can enhance metabolic stability and occupy lipophilic subpockets, as demonstrated in opioid receptor SAR studies [3].

Antiviral Protease Inhibitor Development: HCV NS3/4A and Beyond

Narlaprevir, a second-generation HCV NS3/4A serine protease inhibitor bearing a 6,6-dimethyl-3-azabicyclo[3.1.0]hexane-2-carboxylic acid core, achieves Ki = 6 nM potency with improved rat exposure (2.56 μM·h) relative to first-generation inhibitors [1]. The target compound, featuring a single bridgehead methyl and an exo-6-Boc-amino group, provides a structurally distinct starting point for exploring novel P2 substituents in protease inhibitor design. The Boc group can be selectively removed under acidic conditions to liberate the free exo-6-amine for peptide coupling or heterocycle formation.

Metabolic Disease Programs: KHK and GLP-1 Receptor Modulator Chemistry

Pfizer's PF-06835919, a first-in-class ketohexokinase inhibitor currently in Phase 2 clinical trials, incorporates a 3-azabicyclo[3.1.0]hexane acetic acid moiety [1]. The compound achieves IC₅₀ values of 8.4 nM (KHK-C) and 66 nM (KHK-A) [1]. Concurrently, AstraZeneca has disclosed 3-azabicyclo[3.1.0]hexanes as GLP-1 receptor modulators for type 2 diabetes [2]. The target compound's Boc-protected exo-6-amine and bridgehead methyl provide a versatile intermediate for constructing analogs of both chemotypes, with the methyl group serving as a metabolically stable substituent resistant to oxidative metabolism.

Custom Antibacterial Quinolone and HDAC Inhibitor Synthesis

The (1α,5α,6α)-6-amino-3-azabicyclo[3.1.0]hexane intermediate class has documented utility in two distinct therapeutic areas: (a) quinolone antibacterials, where the exo-6-amino-3-azabicyclo[3.1.0]hexyl side chain is essential for trovafloxacin-class activity [1]; and (b) histone deacetylase (HDAC) inhibitors, where (1α,5α,6α)-6-amino-3-Boc-3-azabicyclo[3.1.0]hexane has been employed as an intermediate demonstrating class I selectivity and good oral bioavailability [2]. The target compound's Boc protection at the exo-6-amine and bridgehead 1-methyl substitution extend this synthetic utility to methyl-substituted quinolone or HDAC inhibitor analogs.

Quote Request

Request a Quote for tert-butyl N-[rel-(1R,5S,6S)-1-methyl-3-azabicyclo[3.1.0]hexan-6-yl]carbamate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.